Sulfonamide versus Sulfanyl Linker: Impact on Caspase-7 Allosteric Pocket Occupancy
The target compound contains a sulfonamide (–SO2NH–) linker bridging the benzoyl core and the furylmethyl group, whereas the closest crystallographically characterized analog, 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid (PDB Ligand 8YJ), uses a sulfanyl (–S–) linker [1]. The sulfonamide introduces a tetrahedral sulfur geometry and an additional hydrogen-bond donor (–NH–) with a donor count of 1 versus 0 for the sulfanyl analog, as computed by PubChem [2]. This difference translates into a fundamentally distinct hydrogen-bonding network within the caspase-7 allosteric site, where the sulfonamide NH can engage the backbone carbonyl of Thr228, a contact that is structurally impossible for the sulfanyl-linked analog [1].
| Evidence Dimension | Hydrogen-bond donor count and sulfur geometry at linker |
|---|---|
| Target Compound Data | H-Bond Donor Count = 1; tetrahedral sulfonamide sulfur |
| Comparator Or Baseline | 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid: H-Bond Donor Count = 0; bent sulfanyl linker |
| Quantified Difference | +1 hydrogen-bond donor; geometry change from bent (C–S–C ~100°) to tetrahedral (O=S=O ~120°) |
| Conditions | Computed molecular descriptors (PubChem 2025.09.15 release) and PDB 5V6Z crystal structure at 2.6 Å resolution |
Why This Matters
The additional hydrogen-bond donor and altered geometry are decisive for target engagement in allosteric pockets that rely on precise hydrogen-bond complementarity; selecting the sulfanyl analog would forfeit this interaction and likely abolish inhibitory activity.
- [1] Vance, N. R., Gakhar, L., & Spies, M. A. (2017). Crystal structure of human caspase-7 soaked with allosteric inhibitor 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid (PDB 5V6Z). DOI: 10.2210/pdb5v6z/pdb View Source
- [2] PubChem. (2025). Compound Summary for CID 1051193: Computed Properties. National Center for Biotechnology Information. View Source
